PARLAR 62

描述

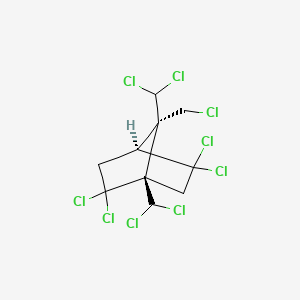

PARLAR 62 is a highly chlorinated organic compound. It is a derivative of bornane, a bicyclic organic compound, and is characterized by the presence of nine chlorine atoms. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of PARLAR 62 typically involves the chlorination of bornane derivatives. The process requires specific conditions to ensure the selective addition of chlorine atoms to the desired positions on the bornane skeleton. Common reagents used in this synthesis include chlorine gas and various chlorinating agents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve high efficiency and product quality.

化学反应分析

Types of Reactions

PARLAR 62 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various chlorinated derivatives.

Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated bornane derivatives.

Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various chlorinated alcohols and ketones, while reduction can produce partially dechlorinated bornane derivatives.

科学研究应用

PARLAR 62 has several scientific research applications:

Chemistry: It is used as a model compound to study the effects of extensive chlorination on the chemical properties of organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals and therapeutic agents.

Industry: It is used in the development of advanced materials and as a reference standard in analytical chemistry.

作用机制

The mechanism of action of PARLAR 62 involves its interaction with molecular targets such as enzymes and receptors. The extensive chlorination of the compound affects its binding affinity and specificity towards these targets. The pathways involved in its mechanism of action include:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

Receptor Modulation: It can modulate the activity of specific receptors, affecting cellular signaling pathways.

相似化合物的比较

Similar Compounds

PARLAR 62: is compared with other chlorinated bornane derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it more stable and resistant to degradation compared to less chlorinated derivatives.

生物活性

Parlar 62 is a congener of toxaphene, a complex mixture of chlorinated compounds historically used as an insecticide. Understanding the biological activity and toxicological profile of this compound is crucial due to its potential environmental and health impacts. This article synthesizes findings from various studies, emphasizing its biological effects, analytical methodologies, and implications for human health and the environment.

Overview of this compound

This compound is characterized by its chemical structure, which includes multiple chlorine atoms. It is part of a larger group of compounds known as toxaphene congeners, which have been detected in various environmental matrices, including air and biological samples. The compound is noted for its persistence in the environment and potential bioaccumulation in aquatic organisms.

Biological Activity

Toxicological Profile:

this compound exhibits several biological activities that raise concerns regarding its toxicity. Key findings from studies include:

- Hepatotoxicity: In animal models, exposure to this compound has been linked to liver damage. Studies have indicated that it may induce oxidative stress and inflammatory responses in hepatic tissues .

- Endocrine Disruption: Like other toxaphene congeners, this compound has been associated with endocrine-disrupting effects. It can interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues .

- Neurotoxicity: There is evidence suggesting that this compound may affect neurological functions. Animal studies have shown alterations in behavior and neurochemical changes following exposure .

Analytical Methodologies

Accurate detection and quantification of this compound in environmental samples are essential for assessing its biological impact. The following methods have been employed:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been widely used for analyzing this compound due to its sensitivity and specificity. Method 8276 by the EPA outlines standard procedures for establishing calibration curves and detecting concentrations ranging from 5 to 500 pg/µL .

- High-Resolution Mass Spectrometry (HRMS): HRMS has been utilized to improve the detection limits of Parlar congeners, including this compound, facilitating better understanding of their environmental distribution .

Case Studies

Several case studies illustrate the biological impacts of this compound:

- Environmental Monitoring: In a study examining air and fish samples, concentrations of this compound were found to be significantly lower compared to other congeners like Parlar 26 and 50. However, even low levels raised concerns about bioaccumulation in marine ecosystems .

- Health Impact Studies: Research involving human populations exposed to contaminated environments has suggested correlations between toxaphene exposure (including this compound) and various health issues, such as respiratory problems and reproductive health concerns .

Data Summary

| Parameter | Value/Observation |

|---|---|

| Detection Limit (GC-MS) | 5 - 500 pg/µL |

| Concentration in Air Samples | <0.5 pg/m³ for this compound |

| Concentration in Fish Samples | 80 pg/g |

| Toxicity Effects | Hepatotoxicity, Endocrine disruption |

| Analytical Method | GC-MS, HRMS |

属性

IUPAC Name |

(1S,4S,7R)-2,2,5,5-tetrachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl9/c11-3-7(5(12)13)4-1-10(18,19)8(7,6(14)15)2-9(4,16)17/h4-6H,1-3H2/t4-,7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYUXOGVJMFMHR-ZQASAOEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(C1(Cl)Cl)(C2(CCl)C(Cl)Cl)C(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@]([C@@](C1(Cl)Cl)(CC2(Cl)Cl)C(Cl)Cl)(CCl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154159-06-5 | |

| Record name | Parlar 62 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154159065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 154159-06-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: The research paper focuses on analytical methodology for toxaphene congeners. Why is it important to analyze (1S,4S,7R)-2,2,5,5,8,9,9,10,10-Nonachlorobornane specifically?

A1: While the paper doesn't focus on the biological activity of individual toxaphene congeners, it highlights the importance of their accurate detection and quantification. Toxaphene is a complex mixture of hundreds of chlorinated bornane compounds, each potentially possessing different toxicological and environmental behaviors []. (1S,4S,7R)-2,2,5,5,8,9,9,10,10-Nonachlorobornane is one such congener, and its presence and concentration in environmental samples can serve as a marker for toxaphene exposure and persistence. Therefore, developing precise analytical methods, like the optimized pressure-pulse splitless injection and electron-capture negative ionization detection discussed in the paper [], is crucial for monitoring and understanding the impact of this persistent organic pollutant.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。